molecular formula C18H27NO3 B13879918 Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate

Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate

Cat. No.: B13879918
M. Wt: 305.4 g/mol
InChI Key: GOLZVFPTOFJHAN-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a benzyl group, and a methoxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-methoxybenzyl)-3-methylpiperazine-1-carboxylate
  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-17(2,3)22-16(20)19-12-10-18(21-4,11-13-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3

InChI Key

GOLZVFPTOFJHAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)OC

Origin of Product

United States

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